molecular formula C7H8F2N2O2 B2889915 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid CAS No. 1784571-39-6

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid

Cat. No.: B2889915
CAS No.: 1784571-39-6
M. Wt: 190.15
InChI Key: XKJZXHMMAOCVDS-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid is a fluorinated organic compound with the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a difluoropropyl group and a carboxylic acid functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with difluoropropyl halides under controlled conditions. One common method includes the use of pyrazole-3-carboxylic acid as a starting material, which is then reacted with 3,3-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoropropyl)pyrazole-4-carboxylic acid
  • 2-(3,3-Difluoropropyl)pyrazole-5-carboxylic acid
  • 2-(3,3-Difluoropropyl)pyrazole-3-sulfonic acid

Uniqueness

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the difluoropropyl group enhances its stability and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(3,3-difluoropropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-6(9)2-4-11-5(7(12)13)1-3-10-11/h1,3,6H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJZXHMMAOCVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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